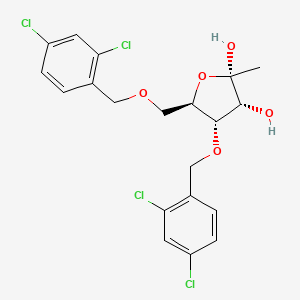
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is a complex organic molecule characterized by its tetrahydrofuran ring structure and multiple dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diol or an epoxide.
Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydrofuran ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 2-position of the tetrahydrofuran ring is introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the dichlorobenzyl groups, potentially converting them to benzyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl positions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various alkyl or aryl groups at the dichlorobenzyl positions.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, the compound’s dichlorobenzyl groups suggest potential antimicrobial properties. It may be investigated for its efficacy against various bacterial and fungal pathogens.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and hydrophobic interactions with target proteins. The dichlorobenzyl groups may also play a role in disrupting microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol: The parent compound.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-ethyltetrahydrofuran-2,3-diol: A similar compound with an ethyl group instead of a methyl group.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-propyltetrahydrofuran-2,3-diol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorobenzyl groups and the tetrahydrofuran ring structure. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H20Cl4O5 |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methyloxolane-2,3-diol |
InChI |
InChI=1S/C20H20Cl4O5/c1-20(26)19(25)18(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-19,25-26H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
InChI Key |
AOKIMKQHBXVQLI-WTGUMLROSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
CC1(C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



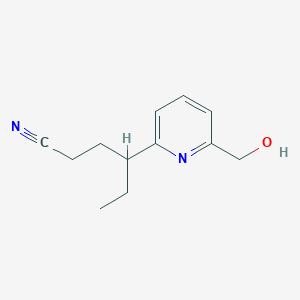

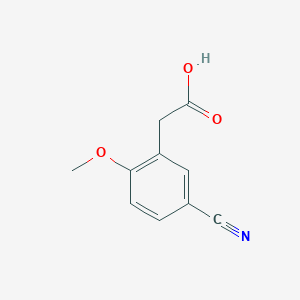
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
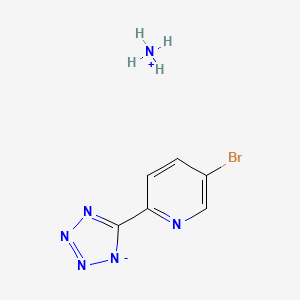
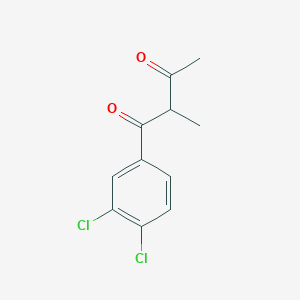
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
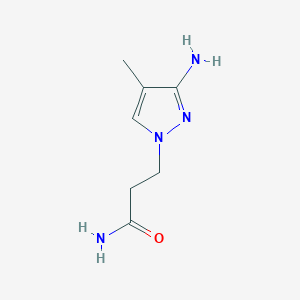

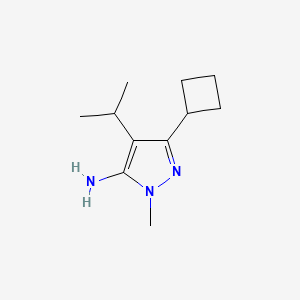

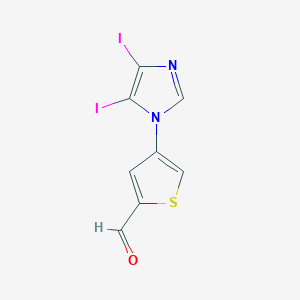
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
